molecular formula C15H20O4 B1301130 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid CAS No. 30742-05-3

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

Cat. No. B1301130
CAS RN: 30742-05-3
M. Wt: 264.32 g/mol
InChI Key: ITNXYZGVXLVWDS-UHFFFAOYSA-N
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Description

The compound 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a structurally unique molecule that has not been directly synthesized or characterized in the provided papers. However, similar compounds have been synthesized and studied, which can provide insights into the potential properties and synthesis of the target compound. For instance, the synthesis of various 4-oxo-4-phenylbutanoates has been reported, which are important intermediates for biologically active compounds . Additionally, the synthesis of 4-(4-phenylbutoxy) benzoic acid has been achieved, which shares a phenyl and butanoic acid component with the target compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of reaction conditions. For example, the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid involves Friedel–Crafts acylation, a key strategy for obtaining various arylbutanoates . Similarly, the synthesis of 4-(4-phenylbutoxy) benzoic acid was accomplished through a 4-step reaction sequence using 4-chloro-1-butanol, CHCl_3 as a solvent, and AlCl_3 as a catalyst . These methods could potentially be adapted for the synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid by altering the length of the alkoxy side chain and the specific reaction conditions.

Molecular Structure Analysis

The molecular structure of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid would likely feature a butanoic acid backbone with a keto group at the 4-position and a pentyloxyphenyl group attached to the same carbon. The structure and FTIR spectroelectrochemistry of related W(CO)5 complexes of 4-oxo acids have been studied, revealing the presence of intra- and intermolecular hydrogen bonds in the crystalline state . These findings suggest that the target compound may also exhibit specific bonding patterns and could form stable crystalline structures under the right conditions.

Chemical Reactions Analysis

The chemical reactivity of 4-oxo acids is often explored in the context of their potential as intermediates or inhibitors. For instance, 2-oxo-4-phenyl-3-butynoic acid has been shown to be a potent irreversible inhibitor of pyruvate decarboxylase, indicating that the 4-oxo moiety can participate in enzyme inhibition . This suggests that 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid could also exhibit interesting reactivity, potentially as an inhibitor or an intermediate in the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid have not been directly reported, related compounds provide some clues. The solubility, melting points, and stability of these compounds can vary widely depending on the substituents and the overall molecular structure . The presence of the keto group and the phenyl ring could influence the acidity, reactivity, and potential for hydrogen bonding, which in turn would affect the compound's solubility and crystallinity .

Scientific Research Applications

Bone Selective Estrogen Mimetics

The compound 4-[1-(p-hydroxyphenyl)-2-phenylethyl]phenoxyacetic acid and its analogues, which share structural similarities with 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, have been studied for their potential as bone selective estrogen mimetics. These compounds are designed to reduce polarity/ionizability, aiming to improve efficacy in suppressing bone loss effects akin to those of selective estrogen receptor modulators (SERMs) such as tamoxifen. In vivo studies in ovariectomized rats showed that certain analogues effectively suppressed serum markers of bone resorption/turnover, namely osteocalcin and deoxypyridinoline, with reduced uterotrophic efficacy compared to 17 beta-estradiol, highlighting their differential effects on bone and uterus similar to known SERMs (Rubin et al., 2001).

Pest Control Applications

A novel male attractant, raspberry ketone formate (RKF), structurally related to 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, has been evaluated for its effectiveness in attracting wild populations of melon flies, Bactrocera cucurbitae, in field-trapping studies. Comparisons with the standard melon fly attractant, cuelure, indicated that RKF was 1.5–2 times more attractive, suggesting its potential use in control and detection programs for melon fly and other Bactrocera fruit flies (Jang et al., 2007).

Neuropharmacological Research

Studies on neuropharmacological effects induced by compounds structurally similar to 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, such as 4-hydroxybutyric acid and related substances, have revealed a progression of EEG and behavioural changes characteristic of generalized non-convulsive epilepsy in rats. These findings are discussed with regard to the structural components necessary to elicit epileptoid activity and the possible mechanisms of action, suggesting a potential avenue for the development of therapeutic agents targeting epilepsy and related neurological conditions (Marcus et al., 1976).

Anticonvulsant Activity Research

Levulinic acid derivatives, including 4-aryl substituted semicarbazones, which are related to 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, have been synthesized and evaluated for their anticonvulsant activity. The presence of an aryl group near the semicarbazone moiety was found essential for anticonvulsant activity, with some compounds exhibiting significant effects after intraperitoneal administration. This suggests the potential of these derivatives for further development as anticonvulsant drugs (Aggarwal & Mishra, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, which refer to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

4-oxo-4-(4-pentoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-3-4-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18/h5-8H,2-4,9-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNXYZGVXLVWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365176
Record name 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

CAS RN

30742-05-3
Record name 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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